Product packaging for 5-Bromo-1H-benzimidazole-4-carboxylicacid(Cat. No.:)

5-Bromo-1H-benzimidazole-4-carboxylicacid

Cat. No.: B15124992
M. Wt: 241.04 g/mol
InChI Key: XTWMPUYFKQHOLW-UHFFFAOYSA-N
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Description

5-Bromo-1H-benzimidazole-4-carboxylicacid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O2 B15124992 5-Bromo-1H-benzimidazole-4-carboxylicacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

5-bromo-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

XTWMPUYFKQHOLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)C(=O)O)Br

Origin of Product

United States

Significance of Benzimidazole Carboxylic Acid Scaffolds in Advanced Chemistry

The benzimidazole (B57391) core, a fusion of benzene (B151609) and imidazole (B134444) rings, is widely recognized as a "privileged scaffold" in medicinal chemistry and drug design. nih.govfrontiersin.orgnih.gov This status is attributed to its structural similarity to naturally occurring purines, allowing it to interact effectively with a wide range of biological macromolecules. rsc.orgfrontiersin.org The physicochemical attributes of the benzimidazole scaffold, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable its derivatives to bind efficiently to biological targets. nih.gov

The versatility of the benzimidazole structure has led to its incorporation into numerous FDA-approved drugs with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. nih.govnih.govnih.gov For instance, drugs like Bendamustine (an anticancer agent) and Omeprazole (a proton pump inhibitor) feature this core structure. nih.gov The addition of a carboxylic acid group to this scaffold further enhances its utility, providing an additional site for interaction and functionalization, which is crucial for modulating the molecule's solubility, binding affinity, and pharmacokinetic properties.

Beyond pharmaceuticals, benzimidazole carboxylic acid scaffolds are also gaining traction in materials science. They serve as building blocks for creating supramolecular gels and coordination polymers. rsc.orgrsc.orgresearchgate.net These materials can exhibit unique properties, such as aggregation-induced enhanced emission (AIEE) and responsiveness to various stimuli like temperature changes, making them suitable for applications in sensors and pollutant removal. rsc.orgrsc.org

Rationale for Focused Investigation of Halogenated Benzimidazole Carboxylic Acids

The introduction of halogen atoms, particularly bromine, onto the benzimidazole (B57391) carboxylic acid framework is a strategic decision in synthetic and medicinal chemistry. Halogenation significantly influences the electronic properties, lipophilicity, and metabolic stability of the parent molecule, which can profoundly impact its biological activity.

The bromine substitution on the benzimidazole ring enhances the compound's reactivity, providing a versatile "chemical handle" for further chemical transformations. rsc.orgchemimpex.com This allows chemists to diversify the core structure through reactions like palladium-catalyzed cross-coupling, enabling the synthesis of a broad library of derivatives for structure-activity relationship (SAR) studies. rsc.org This approach is fundamental in the drug discovery process to optimize lead compounds for improved efficacy and selectivity. rsc.orgchemimpex.com

Furthermore, the presence of a bromine atom can lead to the formation of halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. This enhanced binding can translate to greater potency of a drug candidate. The investigation of halogenated benzimidazoles is therefore a rational approach to developing novel therapeutic agents and functional materials with tailored properties.

Overview of Academic Research Trajectories for 5 Bromo 1h Benzimidazole 4 Carboxylic Acid

Established Strategies for Benzimidazole Carboxylic Acid Synthesis

The synthesis of the benzimidazole core is a well-trodden path in organic chemistry, with several robust methods available. These strategies are often adaptable for the preparation of benzimidazole carboxylic acids.

Condensation Reactions with o-Phenylenediamines and Carboxylic Acid Derivatives

The most traditional and widely employed method for benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives. semanticscholar.orgnih.gov This reaction is typically carried out under acidic conditions and often requires elevated temperatures to drive the cyclodehydration. orientjchem.org Various condensing agents, such as polyphosphoric acid (PPA) or mineral acids like HCl, are frequently used to facilitate the reaction. semanticscholar.orgsphinxsai.com The versatility of this method allows for the use of a wide range of carboxylic acid derivatives, including esters, acid chlorides, and nitriles, providing access to a diverse array of substituted benzimidazoles. nih.gov

Reactant 1Reactant 2ConditionsProductReference
o-phenylenediamineCarboxylic Acid/DerivativeAcidic (e.g., PPA, HCl), Heat2-substituted benzimidazole semanticscholar.orgorientjchem.orgsphinxsai.com
o-phenylenediamineAldehydeOxidizing agent2-substituted benzimidazole nih.gov

One-Pot Cyclization Approaches

In the quest for more efficient and streamlined synthetic processes, one-pot methodologies have gained significant traction. These approaches combine multiple reaction steps into a single operation, thereby reducing reaction time, minimizing waste, and simplifying purification procedures. For benzimidazole synthesis, one-pot strategies often involve the in-situ formation of an intermediate that rapidly cyclizes to the final product. An example includes the HBTU-promoted one-pot synthesis from carboxylic acids, which proceeds under mild, acid-free conditions and demonstrates broad functional group tolerance. nih.govrsc.org Other one-pot methods may involve the reductive cyclization of 2-nitroanilines with orthoesters. researchgate.net These methods are highly valued for their efficiency and applicability in constructing complex benzimidazole derivatives. nih.gov

Transition Metal-Catalyzed Syntheses of Benzimidazoles

The advent of transition metal catalysis has revolutionized organic synthesis, and the construction of benzimidazoles is no exception. thieme-connect.com Catalysts based on metals like copper, palladium, rhodium, and iron have been successfully employed to facilitate the formation of the benzimidazole ring system. rsc.orgresearchgate.net These reactions often proceed via C-H activation or cross-coupling pathways, offering high levels of regioselectivity and functional group compatibility. thieme-connect.comrsc.org For instance, copper-catalyzed intramolecular C-N cyclization of N-arylamidines has been shown to be an effective route. rsc.org Similarly, iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines provides a direct synthesis of 1,2-disubstituted benzimidazoles. researchgate.net

CatalystReaction TypeKey FeaturesReference
Copper (Cu)Intramolecular C-N cyclizationEfficient for N-arylamidines rsc.org
Palladium (Pd)C-H activation/annulationVersatile for various coupling partners thieme-connect.com
Iron (Fe)Dehydrogenative couplingDirect synthesis from alcohols researchgate.net
Rhodium (Rh)C-H activation/annulationEffective for C-C and C-N bond formation thieme-connect.com

Green Chemistry Approaches in Benzimidazole Synthesis

In line with the growing emphasis on sustainable chemical practices, numerous green chemistry approaches for benzimidazole synthesis have been developed. mdpi.comeprajournals.comchemmethod.com These methods aim to reduce the environmental impact by utilizing non-toxic solvents (such as water or ethanol), employing reusable catalysts, and minimizing waste generation. sphinxsai.commdpi.comeprajournals.com Solvent-free reaction conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts, represent a significant advancement in this area. eprajournals.comresearchgate.net The use of renewable feedstocks and biocatalysts is also an emerging trend, further enhancing the sustainability of benzimidazole synthesis. eprajournals.com For example, the use of ammonium (B1175870) chloride as an eco-friendly and feasible catalyst in the one-pot synthesis of monosubstituted benzimidazoles has been reported. nih.gov

Targeted Synthesis of 5-Bromo-1H-benzimidazole-4-carboxylic acid

The specific synthesis of 5-Bromo-1H-benzimidazole-4-carboxylic acid requires a strategic approach that often begins with the preparation of a suitably substituted precursor.

Preparation of Brominated o-Phenylenediamine Precursors

A key step in the synthesis of the target molecule is the preparation of a brominated o-phenylenediamine. A common starting material for this is 4-bromo-1,2-benzenediamine. This precursor can then be reacted with a suitable one-carbon synthon to form the imidazole (B134444) ring. For instance, the reaction of 4-bromo-1,2-benzenediamine with trimethyl orthoformate in the presence of an acid catalyst like hydrochloric acid can yield 5-bromo-1H-benzimidazole. chemicalbook.com Subsequent steps would then be required to introduce the carboxylic acid group at the 4-position. The precise control of reaction conditions during the bromination of the o-phenylenediamine precursor is crucial to ensure the desired regioselectivity and to avoid the formation of unwanted isomers.

PrecursorReagentProductReference
4-bromo-1,2-benzenediamineTrimethyl orthoformate / HCl5-bromo-1H-benzimidazole chemicalbook.com

Regioselective Bromination Strategies of Benzimidazole Carboxylic Acids

Direct regioselective bromination of a pre-existing benzimidazole carboxylic acid presents a significant synthetic challenge. The directing effects of the substituents on the benzene (B151609) ring—the electron-withdrawing carboxylic acid group and the fused imidazole ring system—govern the position of electrophilic attack. The carboxylic acid group is a deactivating, meta-directing substituent, while the imidazole ring's influence is more complex.

In electrophilic aromatic bromination, the incoming electrophile (Br+) will preferentially add to the position most activated by the ring's existing substituents. For a substrate like 1H-benzimidazole-4-carboxylic acid, the 4-carboxylic acid group deactivates the ring, making substitution less favorable. The most likely positions for substitution are C-6 and C-7, but achieving high selectivity for the C-5 position, which is ortho to the carboxylic acid, is difficult via direct bromination.

Strategies to control regioselectivity often involve:

Use of specific brominating agents: Reagents like N-bromosuccinimide (NBS) in the presence of a catalyst such as silica (B1680970) gel can offer improved regioselectivity in some aromatic systems. nih.gov

Controlling reaction conditions: Temperature and solvent choice can influence the outcome of the bromination. For example, in the bromination of catechol, careful temperature control allowed for the isolation of a single regioisomer in high yield. nih.gov

Theoretical analysis: Ab initio calculations can be used to predict the positional selectivity of electrophilic aromatic bromination, guiding experimental design to favor the desired isomer. nih.gov

Given these challenges, direct bromination is often disfavored in favor of multi-step pathways that build the desired substitution pattern from simpler precursors.

Multi-Step Synthesis Pathways Involving Bromination

Multi-step syntheses provide a more reliable and controlled route to 5-Bromo-1H-benzimidazole-4-carboxylic acid by installing the bromo and carboxyl substituents on the aromatic precursor before the cyclization step that forms the imidazole ring. A common and effective strategy involves the condensation of a suitably substituted o-phenylenediamine with a one-carbon synthon like formic acid or its derivatives.

A representative pathway begins with a pre-brominated diamine. For instance, the synthesis of the related compound 5-bromo-1H-benzimidazole is achieved by reacting 4-bromo-1,2-benzenediamine with trimethyl orthoformate in the presence of hydrochloric acid. chemicalbook.com This reaction proceeds with high yield, demonstrating the efficacy of using a pre-functionalized diamine.

Applying this logic to the target molecule, a plausible multi-step synthesis would involve:

Starting Material Selection: The synthesis would ideally begin with 4-bromo-2,3-diaminobenzoic acid or a derivative where other functional groups are protected.

Cyclization: This diamine precursor would then be reacted with a cyclizing agent. The Phillips benzimidazole synthesis, which utilizes a carboxylic acid and heat, or related methods using aldehydes or orthoesters, are common choices. orientjchem.org The reaction with formic acid, for example, would introduce the final carbon atom needed to form the imidazole ring.

Work-up: The reaction is typically quenched, and the pH is adjusted to precipitate the final product, which can then be purified.

This precursor-based approach circumvents the regioselectivity problems associated with direct bromination of the benzimidazole core, making it the preferred method for obtaining a pure, specifically substituted product.

Mechanistic Investigations of 5-Bromo-1H-benzimidazole-4-carboxylic acid Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of benzimidazoles. The key steps involve the cyclization to form the heterocyclic ring and the influence of various parameters on the reaction's efficiency.

Reaction Mechanism Elucidation for Cyclization

The formation of the benzimidazole ring from an o-phenylenediamine and a carboxylic acid is well-studied. The generally accepted mechanism, first investigated by Phillips, involves a two-step condensation and dehydration process. acs.orgacs.org

The proposed mechanism proceeds as follows:

Amide Formation: The first step is a nucleophilic attack by one of the amino groups of the o-phenylenediamine derivative on the carbonyl carbon of the carboxylic acid. This is often catalyzed by an acid, which protonates the carbonyl oxygen to make the carbon more electrophilic. chemicalforums.com

Dehydration I: The resulting tetrahedral intermediate eliminates a molecule of water to form a monoacyl-o-phenylenediamine intermediate. Phillips concluded this monoacyl derivative is a necessary intermediate for the reaction. acs.org

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon.

Dehydration II: A second molecule of water is eliminated from this cyclic intermediate to yield the final, aromatic benzimidazole ring.

Recent studies using mass spectrometry to monitor microdroplet synthesis have provided further insight, suggesting that protonation of the carboxylic acid is a key activating step that accelerates the initial bimolecular reaction at the solvent interface. nih.gov

Influence of Reaction Conditions on Yield and Selectivity

The yield of 5-Bromo-1H-benzimidazole-4-carboxylic acid and the selectivity of its formation are highly dependent on the reaction conditions. Optimizing these parameters is key to achieving an efficient and clean synthesis.

Catalyst: The choice of catalyst significantly impacts reaction rate and yield. Acid catalysts are commonly employed to activate the carbonyl group. orientjchem.org However, various other catalysts have been shown to be effective, often under milder conditions. For example, Erbium(III) trifluoromethanesulfonate (B1224126) [Er(OTf)3] can selectively afford different products depending on the reaction conditions. beilstein-journals.org Heterogeneous catalysts, such as supported gold nanoparticles, have also been used to achieve high yields at ambient temperatures. mdpi.com

Solvent: The solvent plays a critical role in the reaction's progress. While some syntheses are performed under solvent-free conditions beilstein-journals.orgrsc.org, solvents like ethanol (B145695) are frequently used and have been shown to provide excellent yields. beilstein-journals.orgrsc.org The choice of solvent can affect reactant solubility and the reaction pathway. In some cases, changing the solvent from water to ethanol can dramatically shift the selectivity towards a specific product. beilstein-journals.org

Temperature: Reaction temperature is a crucial factor, particularly in traditional condensation reactions which often require heat to drive the dehydration steps. doi.org Studies have shown that increasing the temperature from room temperature to 70°C can significantly enhance the product yield. doi.org However, some modern catalytic systems allow the reaction to proceed efficiently at ambient temperatures. mdpi.com

Reactant Ratio: The molar ratio of the reactants, specifically the diamine and the aldehyde or carboxylic acid, can be adjusted to control the formation of mono- versus di-substituted products. For instance, using a 4:1 ratio of amine to aldehyde was found to favor the formation of the mono-condensation product with high selectivity. beilstein-journals.org

Table 1: Effect of Reaction Conditions on Benzimidazole Synthesis

ParameterConditionEffect on Yield/SelectivityReference
CatalystNo CatalystLow yield (32-60%) rsc.org
CatalystEr(OTf)3High yield (91%) and high selectivity for double-condensation product beilstein-journals.org
CatalystAu/TiO2High yields (80-98%) at ambient temperature mdpi.com
SolventEthanolExcellent yields compared to other solvents or mixed solvent systems beilstein-journals.orgrsc.org
SolventSolvent-freeHigh yield (91%) with short reaction time (2 min) beilstein-journals.org
TemperatureRoom Temp vs. 70°CYield considerably enhanced by increasing temperature doi.org
Reactant Ratio4:1 (Amine:Aldehyde)High selectivity (92%) for mono-condensation product beilstein-journals.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, as well as undergoing decarboxylation under certain conditions.

Esterification: The carboxylic acid functionality of 5-Bromo-1H-benzimidazole-4-carboxylic acid can be converted to its corresponding esters through reactions with various alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This reaction is typically carried out under dehydrating conditions to drive the equilibrium towards the ester product. A variety of esterification methods have been developed, including the use of coupling agents and solid-acid catalysts, which can offer milder reaction conditions and broader substrate compatibility. organic-chemistry.org

Amidation: Similarly, the carboxylic acid can be transformed into amides by reacting with amines. bohrium.com This transformation often requires the use of coupling agents to activate the carboxylic acid, facilitating nucleophilic attack by the amine. lookchemmall.com Direct amidation can also be achieved under certain conditions, sometimes accelerated by nucleophilic reagents. bohrium.com These reactions are fundamental in peptide synthesis and the creation of various pharmacologically active molecules.

Reaction TypeReagentsKey Features
EsterificationAlcohol, Acid CatalystReversible reaction, often requires removal of water. masterorganicchemistry.com
AmidationAmine, Coupling AgentForms a stable amide bond, widely used in synthesis. bohrium.comlookchemmall.com
Table 1: Overview of Esterification and Amidation Reactions.

The removal of the carboxylic acid group via decarboxylation can be a significant transformation for 5-Bromo-1H-benzimidazole-4-carboxylic acid. This reaction typically requires specific conditions, such as high temperatures or the presence of a catalyst, to proceed. organic-chemistry.org The stability of the resulting carbanion or radical intermediate plays a crucial role in the feasibility of the decarboxylation process. For heteroaromatic carboxylic acids, the reaction mechanism can be influenced by the electronic nature of the ring system. rsc.org The resulting 5-bromo-1H-benzimidazole is a key intermediate for further functionalization. chemicalbook.com

ReactionConditionsProduct
DecarboxylationHeat or Catalyst5-Bromo-1H-benzimidazole chemicalbook.com
Table 2: Decarboxylation of 5-Bromo-1H-benzimidazole-4-carboxylic acid.

Reactions at the Benzimidazole Nitrogen Atoms

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated or arylated, leading to a wide array of N-substituted derivatives.

N-Alkylation: The hydrogen atom on the imidazole nitrogen can be substituted with an alkyl group through various alkylation methods. nih.govbeilstein-journals.org These reactions typically involve the use of an alkyl halide in the presence of a base. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the substituents on the benzimidazole ring. beilstein-journals.orgbeilstein-journals.org

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig aminations. beilstein-journals.orgbeilstein-journals.org These methods often utilize arylboronic acids or aryl halides as the arylating agents. beilstein-journals.orgnih.gov Copper-catalyzed N-arylation has been a particularly useful method for the synthesis of N-aryl benzimidazoles. nih.govrsc.org

Reaction TypeTypical ReagentsKey Features
N-AlkylationAlkyl Halide, BaseForms N-alkyl benzimidazole derivatives. nih.gov
N-ArylationArylboronic Acid or Aryl Halide, Metal CatalystForms N-aryl benzimidazole derivatives. beilstein-journals.orgnih.gov
Table 3: N-Alkylation and N-Arylation of the Benzimidazole Ring.

The nitrogen atoms of the benzimidazole ring can be quaternized by reaction with alkylating agents to form benzimidazolium salts. nih.gov This transformation introduces a positive charge on the benzimidazole ring, significantly altering its electronic properties. researchgate.net These salts have found applications as precursors to N-heterocyclic carbenes (NHCs) and as ionic liquids. The synthesis typically involves the reaction of an N-substituted benzimidazole with an alkyl halide. nih.gov

Reactivity of the Bromo-Substituent

The bromine atom at the 5-position of the benzimidazole ring is a versatile handle for further synthetic modifications. It can participate in a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Heck, and Sonogashira couplings, which are catalyzed by transition metals like palladium, can be employed to replace the bromo-substituent with a wide range of functional groups. This reactivity is crucial for the construction of more complex molecular architectures based on the benzimidazole scaffold. The electronic properties of the benzimidazole ring can influence the reactivity of the bromo-substituent in these coupling reactions.

Nucleophilic Substitution Reactions

However, derivatization can be achieved through other mechanisms. For instance, substituted benzimidazole derivatives are often synthesized through condensation reactions followed by modifications, or through metal-catalyzed processes rather than direct SNAr of a bromo-substituent. researchgate.net While direct displacement of the bromide by common nucleophiles is not a primary route for this compound, intramolecular cyclization reactions involving a nucleophile tethered to the imidazole nitrogen can occur under specific conditions, as seen in related benzimidazole systems. nih.gov The reactivity can be significantly influenced by the specific reaction conditions and the nature of the nucleophile employed.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromine atom at the C5 position serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the benzimidazole core.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent, typically an arylboronic acid or its ester. While specific examples for 5-Bromo-1H-benzimidazole-4-carboxylic acid are not extensively detailed, the reactivity of similar bromo-indazole and bromo-benzimidazole systems provides a strong precedent for its successful application. semanticscholar.orgarkat-usa.org The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a suitable phosphine (B1218219) ligand and a base. semanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O14070 semanticscholar.org
PdCl₂ / SPhosCs₂CO₃Dioxane120High arkat-usa.org
Pd(OAc)₂ / JohnPhosK₂CO₃DMF140Good nih.gov

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. This palladium-catalyzed process involves the oxidative addition of the aryl bromide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.orgnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.net Aromatic carboxylic anhydrides can also serve as arylating agents in Heck-type reactions, offering a pathway that avoids the formation of halide salts. scispace.com

Table 2: Typical Conditions for Heck Reactions with Aryl Bromides

CatalystBaseSolventTemperature (°C)Key FeatureReference
Pd(L-proline)₂-WaterMicrowavePhosphine-free organic-chemistry.org
Palladacycle phosphine mono-ylide--130Low catalyst loading (10 ppm) organic-chemistry.org
Pd-NHC-Cl---N-Heterocyclic Carbene catalyst researchgate.net

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. The process is typically co-catalyzed by palladium and copper salts in the presence of a base. researchgate.netmdpi.com This method is highly valuable for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations. The Sonogashira coupling has been successfully applied to various bromo-substituted heterocycles, including those similar in structure to the target compound. researchgate.net

Table 3: Conditions for Sonogashira Coupling of Aryl Bromides

Catalyst SystemBaseSolventTemperature (°C)NoteReference
K₂PdCl₄ / S-Phosn-Bu₄N⁺OH⁻EtOH/H₂O37Copper-free mdpi.com
Pd₂(dba)₃·CHCl₃ / PPh₃ / Ag₂O-DMF-With alkynyl carboxylic acids rsc.org
Pd/CuEt₃NDMFRoom TempClassic conditions researchgate.net

Halogen-Dance Reactions in Benzimidazole Systems

The halogen-dance (HD) reaction is a base-catalyzed intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This transformation typically proceeds through a series of deprotonation and halogen-metal exchange steps. whiterose.ac.uk The driving force for the migration is the formation of a more stable carbanionic or organometallic intermediate. wikipedia.org

While the halogen-dance reaction is well-documented for a variety of heterocyclic systems like thiophenes, pyridines, and oxazoles, its application within the benzimidazole framework is not commonly reported in the literature. whiterose.ac.ukresearchgate.netclockss.org The feasibility of such a rearrangement on 5-Bromo-1H-benzimidazole-4-carboxylic acid would depend on several factors:

Acidity of Ring Protons: A strong base, such as lithium diisopropylamide (LDA), is required to deprotonate a ring carbon, initiating the process. The presence of the electron-withdrawing carboxylic acid group and the acidic N-H proton of the imidazole ring would influence the site of initial deprotonation.

Stability of Intermediates: The migration of the bromine would proceed through intermediates where a negative charge (or an organometallic species) is located at different positions on the benzimidazole ring. The relative stability of these intermediates would dictate the direction and likelihood of the halogen migration.

Reaction Conditions: Factors such as the choice of base, solvent, temperature, and the presence of trapping electrophiles are critical in controlling the outcome of halogen-dance reactions. wikipedia.orgclockss.org

Given the complex interplay of electronic and steric factors in the 5-Bromo-1H-benzimidazole-4-carboxylic acid molecule, predicting the outcome of a potential halogen-dance reaction is challenging without specific experimental data. The reaction could potentially offer a route to isomers that are difficult to synthesize through conventional methods, but the specific conditions required to induce and control such a migration in this system would need to be empirically determined.

Spectroscopic and Analytical Characterization of 5 Bromo 1h Benzimidazole 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Bromo-1H-benzimidazole-4-carboxylic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. For 5-Bromo-1H-benzimidazole-4-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzimidazole (B57391) core, the N-H proton of the imidazole (B134444) ring, and the O-H proton of the carboxylic acid group.

The aromatic region would typically display signals for the H-6 and H-7 protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns providing definitive evidence of their positions relative to the bromine and carboxylic acid substituents. The proton at the C-2 position of the imidazole ring would also appear in this region. The N-H proton of the imidazole and the acidic proton of the carboxylic acid are expected to appear as broad singlets at a downfield chemical shift, often above 12 ppm, due to hydrogen bonding and their acidic nature. libretexts.orglibretexts.org

In derivatives such as 5-Bromo-2-phenyl-1H-benzimidazole, the ¹H NMR spectrum in DMSO-d6 shows a characteristic broad singlet for the N-H proton at approximately 13.15 ppm. rsc.org The aromatic protons of the benzimidazole moiety appear at 7.80 ppm (singlet), and a doublet of doublets corresponding to the coupled protons at 7.36 ppm. rsc.org

CompoundSolventChemical Shift (δ ppm) and MultiplicityAssignment
5-Bromo-2-phenyl-1H-benzimidazole DMSO-d613.15 (s, 1H)N-H
8.19-8.17 (m, 2H)Phenyl-H
7.80 (s, 1H)Benzimidazole-H
7.59-7.51 (m, 4H)Phenyl-H & Benzimidazole-H
7.36-7.35 (dd, 1H)Benzimidazole-H

Data sourced from reference rsc.org. Note: "s" denotes singlet, "m" denotes multiplet, and "dd" denotes doublet of doublets.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in 5-Bromo-1H-benzimidazole-4-carboxylic acid will produce a distinct signal. The spectrum is expected to show signals for the eight carbon atoms of the benzimidazole core and one signal for the carboxyl carbon.

The carboxyl carbon is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. libretexts.orglibretexts.org The carbons of the aromatic and imidazole rings appear in the 110-155 ppm range. The carbon atom attached to the bromine (C-5) will be influenced by the halogen's electron-withdrawing and anisotropic effects.

For the derivative 5-Bromo-2-phenyl-1H-benzimidazole, the ¹³C NMR spectrum displays signals for the benzimidazole carbons, including the C=N carbon, and the phenyl carbons. rsc.org

CompoundSolventChemical Shifts (δ ppm)
5-Bromo-2-phenyl-1H-benzimidazole DMSO-d6152.93, 130.71, 130.11, 129.49, 127.08, 125.45, 114.74

Data sourced from reference rsc.org. Note: Specific assignments for each carbon are typically confirmed with 2D NMR techniques.

Two-Dimensional NMR Techniques

To definitively assign the signals observed in ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

HSQC correlates the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of protonated carbons in the benzimidazole ring.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between different parts of the molecule, for example, confirming the position of the carboxylic acid group by observing a correlation from the H-5 proton to the carboxyl carbon. It also helps in assigning quaternary carbons (carbons with no attached protons), which are not visible in an HSQC spectrum.

These 2D techniques were utilized in the structural analysis of related benzimidazole derivatives to assign atoms to the benzimidazole moiety based on correlations to clearly identifiable protons. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-Bromo-1H-benzimidazole-4-carboxylic acid would show characteristic absorption bands confirming its key structural features.

The most prominent features would be associated with the carboxylic acid and the benzimidazole ring system. The O-H stretch of the carboxylic acid typically appears as a very broad absorption band in the 2500–3300 cm⁻¹ region due to strong hydrogen bonding. libretexts.orglibretexts.org The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp peak, usually between 1710 and 1760 cm⁻¹. libretexts.orglibretexts.org

The benzimidazole moiety contributes several key signals. The N-H stretching vibration is observed as a moderate band around 3435 cm⁻¹. The C=N stretching vibration of the imidazole ring is found in the 1630-1615 cm⁻¹ region. rsc.org Aromatic C-H and C=C stretching vibrations also appear in their characteristic regions.

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
Carboxylic Acid O-H stretch2500–3300 (very broad)
C=O stretch1710–1760 (strong, sharp)
Imidazole Ring N-H stretch~3435
C=N stretch~1617
Aromatic Ring C=C stretch1450–1600
C-H stretch3000–3100

Data for N-H and C=N stretches sourced from the derivative 5-Bromo-2-phenyl-1H-benzimidazole rsc.org. Carboxylic acid data sourced from general spectroscopic principles libretexts.orglibretexts.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition with high accuracy.

For 5-Bromo-1H-benzimidazole-4-carboxylic acid (C₈H₅BrN₂O₂), the calculated monoisotopic mass is 239.95344 Da. chemspider.com High-Resolution Mass Spectrometry (HRMS) can confirm this mass to within a few parts per million, providing strong evidence for the molecular formula.

A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive signature for a monobrominated compound.

The fragmentation pattern can also provide structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da), a carboxyl group (•COOH, 45 Da), or a molecule of carbon dioxide (CO₂, 44 Da). Analysis of positional isomers using techniques like electrospray ionization (ESI) often shows the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

Ion TypeDescriptionPredicted m/z for C₈H₅⁷⁹BrN₂O₂
[M-H]⁻ Deprotonated molecule238.946
[M+H]⁺ Protonated molecule240.961
[M+Na]⁺ Sodium adduct262.943

Predicted m/z values are based on the positional isomer 5-bromo-1H-benzimidazole-2-carboxylic acid uni.lu.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores, such as the benzimidazole ring.

X-ray Crystallography for Absolute Structural Elucidation

In the analysis of bromo-substituted benzimidazole derivatives, the benzimidazole core is typically found to be nearly planar. researchgate.netnih.gov The crystal structure is often stabilized by a network of intermolecular interactions. For instance, in the crystal structure of 2-(4-Methylsulfanylphenyl)-1H-benzimidazol-3-ium bromide, the assembly is characterized by strong N—H⋯Br hydrogen bonds and further stabilized by π–π stacking interactions between adjacent benzimidazole rings. nih.gov

The crystallographic data obtained for various bromo-benzimidazole derivatives provide a blueprint for understanding their solid-state behavior. Key parameters derived from these studies, such as the crystal system, space group, and unit cell dimensions, are fundamental for structural confirmation.

Table 1: Representative Crystallographic Data for Bromo-Substituted Benzimidazole Derivatives
Parameter1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole nih.gov2-(4-Methylsulfanylphenyl)-1H-benzimidazol-3-ium bromide nih.gov
Chemical FormulaC₂₀H₁₄Br₂N₂C₁₄H₁₃N₂S⁺·Br⁻
Formula Weight (g/mol)442.15321.23
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/c
a (Å)9.7537 (9)5.3289 (2)
b (Å)10.5758 (10)24.0195 (12)
c (Å)17.8255 (17)10.9544 (5)
α (°)83.435 (2)90
β (°)81.702 (2)100.113 (2)
γ (°)75.621 (2)90
Volume (ų)1756.6 (3)1380.35 (11)
Z44
Temperature (K)293296

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis provides the empirical formula of a substance, which can be compared with the theoretical composition calculated from its proposed molecular formula. For newly synthesized derivatives of 5-Bromo-1H-benzimidazole-4-carboxylic acid, this method is essential for confirming that the correct elemental composition has been achieved.

The procedure involves the combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample. Research findings for various substituted benzimidazoles consistently show that the experimentally determined values for C, H, and N are in close agreement with the calculated theoretical values, typically within a margin of ±0.3% to ±0.4%. nih.govresearchgate.net This level of accuracy provides strong evidence for the successful synthesis and purity of the target compound.

Table 2: Example of Elemental Analysis Data for a Substituted Benzimidazole Derivative
CompoundMolecular FormulaAnalysis%C%H%N
(E)-N-(3,4,5-Trimethoxybenzylidene)-1H-benzo[d]imidazol-2-amine researchgate.netC₁₇H₁₇N₃O₃Calculated65.585.5013.50
Found65.615.5313.52
(E)-1-(2-(Ethylideneamino)-1H-benzo[d]imidazol-1-yl)ethanone researchgate.netC₁₁H₁₁N₃OCalculated65.665.5120.88
Found65.655.5420.86
(E)-5-((1H-Benzo[d]imidazol-2-yl)imino)pentanal researchgate.netC₁₂H₁₃N₃OCalculated66.966.0919.52
Found66.946.1119.55

Chromatographic Methods for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive molecules like 5-Bromo-1H-benzimidazole-4-carboxylic acid and its derivatives. chemimpex.com This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

In the context of purity assessment, a sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. The output, or chromatogram, displays peaks corresponding to the different components of the sample. A pure compound will ideally show a single, sharp peak. The presence of additional peaks indicates impurities, and the area under each peak is proportional to the concentration of the corresponding component. Commercial suppliers of related compounds often specify purity levels of ≥95% as determined by HPLC. chemimpex.com

The choice of column and mobile phase is critical for achieving good separation. For benzimidazole carboxylic acids, reversed-phase columns, such as a Synergi® fusion-RP, are often employed. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 0.1% formic acid in water), often run in a gradient elution mode to ensure efficient separation of all components.

Table 3: Typical HPLC and LC-MS/MS Conditions for Benzimidazole Derivative Analysis
ParameterCondition DetailsReference
TechniqueHigh-Performance Liquid Chromatography (HPLC) chemimpex.com
PurposePurity Assessment chemimpex.com
Reported Purity≥ 95% chemimpex.com
TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
ColumnSynergi® fusion-RP (150mm × 4.6mm)
Mobile PhaseGradient elution with methanol (B129727) and 0.1% formic acid in water (v/v)
Flow Rate1 mL/min
DetectionMultiple reaction monitoring with positive ion electrospray ionization

Computational and Theoretical Studies of 5 Bromo 1h Benzimidazole 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Molecular Modeling and Dynamics Simulations

While quantum calculations examine the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of the molecule in a more complex environment, such as in solution or interacting with a biological target.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov For a compound like 5-Bromo-1H-benzimidazole-4-carboxylic acid, an MD simulation could predict its conformational flexibility and its interaction with solvent molecules (e.g., water). In drug discovery research, MD simulations are crucial for understanding the stability of a ligand when bound to a protein's active site, providing insights into the binding affinity and the nature of the intermolecular interactions over time. cosmosscholars.comresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For 5-Bromo-1H-benzimidazole-4-carboxylic acid, DFT calculations could predict:

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational modes of the molecule. These predicted spectra are invaluable for assigning the peaks observed in experimental measurements. dergipark.org.trnih.gov

NMR Spectra: The chemical shifts for ¹H and ¹³C NMR (Nuclear Magnetic Resonance) can be calculated. This allows for a direct comparison with experimental NMR data, aiding in the structural elucidation of the compound. dergipark.org.trdergipark.org.tr

Electronic Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to the absorption peaks in a UV-Visible spectrum. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides essential tools for exploring the mechanisms of chemical reactions. For 5-Bromo-1H-benzimidazole-4-carboxylic acid, this could involve studying its synthesis or its metabolic degradation pathways.

This analysis involves mapping the potential energy surface of a reaction. Researchers can identify the lowest-energy path from reactants to products, which represents the most likely reaction mechanism. A critical part of this process is locating the transition state—the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which governs the reaction rate. nih.gov This type of modeling is instrumental in optimizing reaction conditions and understanding the chemical stability of a compound.

Advanced Applications of 5 Bromo 1h Benzimidazole 4 Carboxylic Acid Derivatives in Materials Science

Crystal Engineering and Supramolecular Chemistry

The principles of crystal engineering focus on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Benzimidazole (B57391) derivatives are valuable building blocks in this field due to their rigid structure and capacity for hydrogen bonding.

Design of Hydrogen-Bonded Networks

Benzimidazole moieties contain both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the sp2-hybridized nitrogen). The carboxylic acid group is also a potent hydrogen bond donor (O-H) and acceptor (C=O). This combination allows for the formation of robust and predictable hydrogen-bonding patterns, which are fundamental to constructing supramolecular architectures. For related benzimidazole compounds, these interactions often lead to the formation of one-, two-, or three-dimensional networks. The bromine substituent on the benzene (B151609) ring can also influence crystal packing through halogen bonding, a noncovalent interaction that can provide additional directional control in the solid state.

Co-crystallization with Organic Acids

Co-crystallization is a technique used to modify the physicochemical properties of a solid without altering its chemical structure. Benzimidazole derivatives have been successfully co-crystallized with various organic acids. researchgate.net These co-crystals are typically held together by strong hydrogen bonds between the acidic protons of the co-former and the basic nitrogen atoms of the benzimidazole ring, as well as hydrogen bonding involving the carboxylic acid group. The selection of the co-forming organic acid can tune the resulting supramolecular structure and its properties. While specific studies on the co-crystallization of 5-Bromo-1H-benzimidazole-4-carboxylic acid with other organic acids are not readily found, this remains a viable strategy for creating novel solid forms.

Self-Assembly Processes

The formation of organized structures through spontaneous molecular interactions is known as self-assembly. The hydrogen bonding and π-π stacking capabilities of benzimidazole derivatives drive their self-assembly into complex supramolecular structures. In solution and in the solid state, these molecules can arrange themselves into well-defined patterns, such as chains, sheets, or more intricate three-dimensional networks. The specific arrangement is dictated by the molecule's geometry and the nature and position of its functional groups.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Benzimidazole carboxylic acids are excellent candidates for ligands in MOF synthesis due to their ability to coordinate with metal centers through both the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group.

5-Bromo-1H-benzimidazole-4-carboxylic acid as a Ligand in MOF Synthesis

In principle, 5-Bromo-1H-benzimidazole-4-carboxylic acid can act as a versatile ligand for the construction of MOFs. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate bridging, etc.), while the benzimidazole nitrogen atoms can also bind to metal centers, potentially leading to frameworks with high connectivity and structural complexity. The presence of the bromo substituent could influence the electronic properties of the ligand and, consequently, the properties of the resulting MOF, such as its luminescence or catalytic activity. However, specific examples of MOFs synthesized using 5-Bromo-1H-benzimidazole-4-carboxylic acid as the primary ligand are not prominently reported in the reviewed literature.

Functionalization of MOFs for Specific Applications (e.g., Gas Sorption)

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked by organic ligands. The functionalization of these ligands is a key strategy for tuning the properties of MOFs for specific applications, such as gas sorption and separation. Benzimidazole carboxylic acid derivatives are particularly effective as ligands due to their rigid structure and the presence of nitrogen atoms that can act as additional coordination sites.

The incorporation of benzimidazole-based ligands can create polar channels within the MOF structure, which are decorated with uncoordinated functional groups like carboxylates. These features can lead to a strong affinity for polar molecules like carbon dioxide (CO₂). For instance, two MOFs synthesized using a flexible benzimidazole dicarboxylic acid ligand, one with Cd(II) and one with Zn(II), demonstrated excellent capability to adsorb CO₂. nih.gov The polar channels and uncoordinated carboxylate groups in the desolvated frameworks resulted in significant adsorption selectivity for CO₂ over methane (B114726) (CH₄) at both 273 K and 298 K. nih.gov

Furthermore, grafting imidazole-related species onto the coordinatively unsaturated metal sites within a pre-existing MOF, such as MIL-101(Cr), has been shown to enhance CO₂ capture in close proximity to catalytic sites. dtu.dk This post-synthetic modification strategy highlights the role of the imidazole moiety in improving the gas sorption properties of MOFs. rsc.orggoogle.com The functional groups can modify the electronic environment and reduce the optical bandgap, thereby improving photocatalytic activity for applications like CO₂ reduction. mdpi.comelsevier.com

Table 1: Gas Sorption Properties of Benzimidazole-Based MOFs

MOF Designation Metal Ion Ligand Type Guest Molecule Selectivity Reference
MOF 1 Cd(II) 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene CO₂ High selectivity over CH₄ nih.gov
MOF 2 Zn(II) 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene CO₂ High selectivity over CH₄ nih.gov
MIL-101(Cr)-Imidazole Cr(III) Imidazole grafted on terephthalate CO₂ Enhanced CO₂ capture dtu.dk

Development of Functional Polymeric Materials

The benzimidazole ring is a key component in a class of high-performance polymers known as polybenzimidazoles (PBIs). These polymers are renowned for their exceptional thermal and chemical stability, making them suitable for demanding applications such as fire-retardant textiles, protective gear, and membranes for fuel cells. mdpi.comrsc.org The synthesis of PBIs typically involves the polycondensation of an aromatic dicarboxylic acid with an aromatic tetraamine (B13775644) in a high-temperature acidic medium like polyphosphoric acid (PPA). nih.govrsc.org

A monomer like 5-Bromo-1H-benzimidazole-4-carboxylic acid, or its derivatives, can be envisioned as a crucial building block for creating novel functional polymers. The carboxylic acid group provides the necessary functionality for polymerization, while the benzimidazole core imparts the characteristic high thermal stability to the polymer backbone. The bromine atom on the benzimidazole ring can serve multiple purposes; it can enhance the flame-retardant properties of the resulting polymer and also act as a reactive site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's properties.

For example, research into poly(benzimidazole imide) (PBIIs) has shown that the benzimidazole-containing diamines enhance the charge transfer interactions between molecular chains, leading to very high glass-transition temperatures (Tg), often exceeding 400 °C. osti.gov Similarly, benzimidazole-linked porous polymers have been incorporated into other polymer matrices to create mixed matrix membranes with significantly improved gas permeability for CO₂. acs.org Polymeric ionic liquids based on benzimidazole derivatives have also been synthesized and investigated for applications such as corrosion inhibition.

Table 2: Properties of Various Polybenzimidazole-Based Polymers

Polymer Type Monomers Key Properties Potential Applications
Polybenzimidazole (PBI) Aromatic tetraamines + dicarboxylic acids High thermal stability, chemical resistance Fuel cell membranes, protective fabrics
N-phenyl-poly(benzimidazole imide) (N-Ph-PBII) N-PhPABZ + BPDA High Tg (425 °C), low water affinity, optical transparency High-performance engineering plastics
Benzimidazole Linked Polymer (BILP) MMM BILP + Matrimid Enhanced CO₂/N₂ selectivity, thermal stability Gas separation membranes
Benzimidazole-based Polymeric Ionic Liquid (PIL) 2-styryl-1H-benzo[d]imidazole + alkyl halide Forms protective film Corrosion inhibitors

Role in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

The unique electronic and structural properties of benzimidazole derivatives make them valuable materials in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and liquid crystals.

In OLEDs, benzimidazole-containing compounds are often used as electron-transporting materials or as hosts for emissive dopants. The electron-deficient nature of the benzimidazole ring facilitates efficient electron injection and transport, which is crucial for achieving balanced charge recombination and high device efficiency. Recently, novel multifunctional organic molecules that are hybrids of pyrene (B120774) and benzimidazole derivatives have been designed as blue light emitters for OLEDs. In one such device, a non-doped emissive layer of a pyrene-benzimidazole compound exhibited an external quantum efficiency (EQE) of up to 4.3% and produced a pure blue electroluminescence. The design of these molecules incorporates bulky benzimidazole substituents to induce steric hindrance, which prevents crystalline packing and promotes the formation of stable amorphous films, a desirable morphology for OLED fabrication.

Benzimidazole derivatives have also been successfully utilized to create liquid crystals. The rigid, rod-like structure of the benzimidazole core is conducive to the formation of mesomorphic phases. For instance, 2-pentadecylbenzimidazole has been shown to exhibit an enantiotropic smectic C phase. Other research has focused on synthesizing benzimidazole-based nematic liquid crystals, which display broad nematic phase ranges and large birefringence, a key property for display applications. mdpi.comacs.org Furthermore, liquid crystals containing benzimidazole moieties have been investigated for anhydrous proton conduction, where the hydrogen-bonding between benzimidazole units facilitates proton hopping, achieving significant conductivity at elevated temperatures.

Table 3: Performance of Benzimidazole Derivatives in Optoelectronic Applications

Application Compound Type Key Finding / Performance Metric Reference
OLED Pyrene-Benzimidazole hybrid (Compound B) Max EQE: 4.3%; Luminance: 290 cd m⁻²; Pure blue emission (CIE: 0.1482, 0.1300)
Liquid Crystal 2-pentadecylbenzimidazole (I) Enantiotropic smectic C phase (93-102°C)
Liquid Crystal Difluoro-substituted benzimidazole derivative Nematic mesophases; High birefringence (0.42–0.53) mdpi.comacs.org
Proton Conductor Biphenyl benzoate (B1203000) with terminal benzimidazole Smectic A and nematic phases; Proton conductivity of 4.4 × 10⁻⁵ S cm⁻¹ at 173°C

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid at high temperatures using strong acids, or with aldehydes followed by oxidation. jksus.org These methods can be energy-intensive and may utilize hazardous reagents. Future research should prioritize the development of green and sustainable synthetic protocols for 5-Bromo-1H-benzimidazole-4-carboxylic acid.

Key areas for investigation include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often reducing reaction times from hours to minutes and increasing product yields. rjptonline.orgscholarsresearchlibrary.com Investigating microwave-assisted condensation of 3,4-diamino-2-bromobenzoic acid derivatives would be a primary step.

Catalytic Approaches: The use of reusable, non-toxic catalysts is a pillar of sustainable chemistry. Research into heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NPs), has shown promise in facilitating benzimidazole (B57391) synthesis with improved yields and shorter reaction times under milder conditions. nih.gov

Green Solvents: Replacing conventional organic solvents with environmentally benign alternatives like water or deep eutectic solvents (DESs) is crucial. mdpi.com Studies have demonstrated successful benzimidazole synthesis in water, which is a significant advancement from an ecological standpoint. jksus.org

Solvent-Free Reactions: Exploring solvent-free, solid-state reactions, potentially under grinding or ball-milling conditions, offers another path to minimize environmental impact. jksus.orgeprajournals.com

Table 1: Comparison of Potential Sustainable Synthetic Methods
MethodPotential AdvantagesKey Research ObjectiveRelevant Catalyst/Condition
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiency. rjptonline.orgOptimize temperature, pressure, and irradiation time.Oxalic acid, K10-montmorillonite. ijarsct.co.inanalis.com.my
NanocatalysisHigh efficiency, catalyst recyclability, mild conditions. nih.govScreen various nanoparticles (e.g., ZnO, TiO2) for optimal activity. nih.govZnO-NPs. nih.gov
Aqueous SynthesisEliminates hazardous organic solvents, low cost, safe. jksus.orgDevelop water-tolerant catalytic systems.Erbium(III) triflate (Er(OTf)3). mdpi.com
Solvent-Free GrindingMinimal waste, operational simplicity, low energy input. jksus.orgInvestigate reaction efficiency with and without catalytic additives.Grinding at ambient temperature. jksus.org

Exploration of Further Derivatization for Advanced Materials

The bifunctional nature of 5-Bromo-1H-benzimidazole-4-carboxylic acid, possessing both a reactive carboxylic acid group and a versatile bromine atom, makes it an ideal candidate for extensive derivatization. Future research should systematically explore these derivatization pathways to create a library of novel compounds for advanced material applications.

Carboxylic Acid Modifications: The -COOH group can be readily converted into a variety of functional groups, including esters, amides, and acyl halides. These derivatives could be explored for applications ranging from organic electronics to pharmaceuticals. Amide coupling, for instance, could be used to attach this core to other functional molecules or polymer chains.

Cross-Coupling Reactions at the Bromine Site: The bromine atom is a synthetic handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of aryl, vinyl, or alkynyl groups, enabling the tuning of the molecule's electronic and photophysical properties for applications in dyes, sensors, or nonlinear optical (NLO) materials. nih.gov

Table 2: Potential Derivatization Strategies and Target Applications
Reactive SiteReaction TypeResulting Functional GroupPotential Application
Carboxylic AcidEsterificationEster (-COOR)Liquid Crystals, Polymer Monomers
Carboxylic AcidAmidationAmide (-CONR2)Bio-conjugates, Supramolecular Gels
Bromine AtomSuzuki CouplingAryl/Heteroaryl SubstituentOrganic Light-Emitting Diodes (OLEDs), Dyes
Bromine AtomSonogashira CouplingAlkynyl SubstituentMolecular Wires, NLO Materials
Imidazole (B134444) N-HN-Alkylation / N-ArylationN-Substituted BenzimidazoleModulating Solubility and Packing

In-Depth Computational Studies on Reaction Mechanisms and Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and elucidating reaction mechanisms. researchgate.netnih.gov For 5-Bromo-1H-benzimidazole-4-carboxylic acid and its derivatives, in-depth computational studies represent a crucial and largely unexplored avenue of research.

Future computational work should focus on:

Mechanism Elucidation: Modeling the transition states and reaction pathways for the sustainable synthetic routes proposed in section 7.1 to understand catalyst function and optimize reaction conditions.

Property Prediction: Calculating the electronic structure (HOMO/LUMO energy levels), absorption and emission spectra (using TD-DFT), and nonlinear optical properties of novel derivatives before their synthesis. nih.govnih.gov This predictive power can guide synthetic efforts toward materials with desired characteristics.

Intermolecular Interactions: Simulating the formation of dimers and larger aggregates to understand the influence of hydrogen bonding (via the carboxylic acid and imidazole N-H) and halogen bonding (via the bromine atom) on the supramolecular architecture. dovepress.comnih.gov

Integration of 5-Bromo-1H-benzimidazole-4-carboxylic acid into Hybrid Materials

The rigid, planar structure of the benzimidazole core, combined with the metal-coordinating ability of the carboxylic acid group, makes this molecule an excellent building block (ligand or linker) for creating hybrid materials such as Metal-Organic Frameworks (MOFs) and functional polymers.

Metal-Organic Frameworks (MOFs): The carboxylic acid can coordinate with metal ions or clusters to form porous, crystalline MOFs. The bromine atom would line the pores of the MOF, offering a site for post-synthetic modification or influencing the framework's interaction with guest molecules. Research should target the synthesis and characterization of such MOFs for applications in gas storage, separation, and catalysis.

Coordination Polymers: Similar to MOFs, coordination polymers with diverse topologies and properties can be assembled. The interplay between the coordination bonds and the intermolecular interactions (hydrogen/halogen bonds) could lead to materials with interesting dynamic behaviors.

Functional Polymers: The molecule could be incorporated into polymer chains, either as a pendant group or as part of the main backbone. This could be achieved by first converting the carboxylic acid to a polymerizable group (like an acrylate) or by using the bromine atom in polymerization reactions. The resulting polymers could possess enhanced thermal stability, specific optical properties, or ion-conduction capabilities.

Investigation of Bromine's Role in Modulating Material Properties and Reactivity

The presence of a bromine atom is not merely a synthetic tool; it profoundly influences the molecule's intrinsic properties and its interactions with its environment. A focused investigation into these effects is a critical area for future research.

Halogen Bonding: The bromine atom can act as a Lewis acidic "σ-hole" donor, forming non-covalent halogen bonds (XBs) with electron donors (e.g., nitrogen, oxygen, or π-systems). nih.govacs.org This directional interaction is a powerful tool in crystal engineering for controlling solid-state packing and designing supramolecular assemblies. Future work should explore co-crystals of 5-Bromo-1H-benzimidazole-4-carboxylic acid with various halogen bond acceptors to create novel crystalline materials.

Heavy Atom Effect: Bromine's presence can enhance intersystem crossing (the transition between singlet and triplet excited states), potentially leading to phosphorescence. This "heavy atom effect" is highly desirable for applications in OLEDs (for harvesting triplet excitons) and photodynamic therapy. Spectroscopic studies to probe the photophysical properties and quantify the phosphorescence of this molecule and its derivatives are warranted.

Electronic Modulation: As an electron-withdrawing group, bromine alters the electron density distribution across the benzimidazole ring system. This directly impacts the HOMO and LUMO energy levels, which in turn affects the molecule's color (absorption spectrum), redox potentials, and charge transport properties. sapub.org Correlating these electronic effects with material performance is a key research goal. Theoretical studies have shown that halogenation can influence properties like excited-state intramolecular proton transfer (ESIPT), although the effect may be less pronounced than that of solvent polarity. nih.govacs.org

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 5-Bromo-1H-benzimidazole-4-carboxylic acid, and how can purity be optimized?

  • Methodology :

  • Route 1 : Bromination of 1H-benzimidazole-4-carboxylic acid using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled heating (60–80°C). Monitor reaction progress via TLC.
  • Route 2 : Cyclization of 4-bromo-1,2-diaminobenzene with a carboxylic acid-containing precursor (e.g., glyoxylic acid) under acidic conditions.
  • Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity, as indicated by melting point consistency (mp ~130–135°C) .
    • Key Data :
PrecursorReagentSolventYield (%)Purity (%)
1H-Benzimidazole-4-carboxylic acidNBSDMF65–7097

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on aromatic coupling patterns (e.g., deshielded protons adjacent to Br and COOH groups).
  • IR Spectroscopy : Confirm carboxylic acid O-H (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.
  • Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]+ at m/z 241.0 (C₈H₅BrN₂O₂) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of 5-Bromo-1H-benzimidazole-4-carboxylic acid?

  • Methodology :

  • Functional Selection : Use hybrid functionals like B3LYP with exact exchange corrections (as in Becke’s 1993 work) to balance accuracy and computational cost .
  • Key Calculations :
  • HOMO-LUMO gaps to assess charge-transfer potential.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Validation : Compare calculated vs. experimental UV-Vis spectra for π→π* transitions.

Q. What strategies resolve contradictions between crystallographic data and computational geometry predictions?

  • Methodology :

  • Crystallography : Refine single-crystal X-ray data using SHELXL (e.g., space group assignment, thermal parameter adjustments) .
  • Discrepancy Analysis : If DFT bond lengths deviate >0.05 Å from X-ray data, consider solvent effects (implicit vs. explicit solvation models) or dispersion corrections (e.g., D3BJ) .
    • Case Study : Adjusting torsional angles in DFT-optimized structures to match observed hydrogen-bonding networks .

Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular assembly?

  • Methodology :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to identify synthons for co-crystal design .
  • Thermal Analysis : Correlate melting points (mp 130–135°C) with intermolecular interaction strength (e.g., Br⋯O interactions contribute to lattice stability) .

Q. What experimental and computational approaches validate tautomeric forms in solution vs. solid state?

  • Methodology :

  • Solid-State NMR : Compare chemical shifts with DFT-calculated shifts for N-H tautomers.
  • pH-Dependent Studies : Use potentiometric titration to determine pKa of the carboxylic acid group and assess tautomer stability .

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